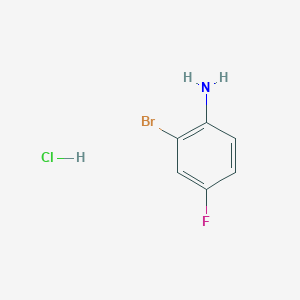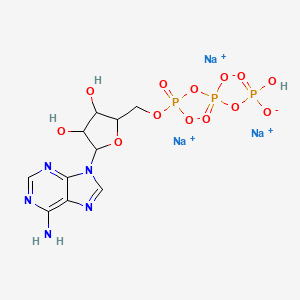
Adenosine 5'-triphosphate trisodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine 5’-triphosphate trisodium salt is a nucleotide that plays a crucial role in energy transfer within cells. It consists of an adenine base, a ribose sugar, and three phosphate groups. This compound is essential for various biological processes, including cellular respiration, muscle contraction, and biochemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions: Adenosine 5’-triphosphate trisodium salt can be synthesized through enzymatic methods or chemical synthesis. Enzymatic synthesis involves the use of enzymes such as adenylate kinase and pyruvate kinase to catalyze the formation of adenosine 5’-triphosphate from adenosine diphosphate and inorganic phosphate. Chemical synthesis involves the phosphorylation of adenosine monophosphate using phosphorylating agents like phosphorus oxychloride or polyphosphoric acid.
Industrial Production Methods: Industrial production of adenosine 5’-triphosphate trisodium salt often involves microbial fermentation. Microorganisms such as Escherichia coli or Saccharomyces cerevisiae are genetically engineered to overproduce adenosine 5’-triphosphate, which is then extracted and purified .
化学反应分析
Types of Reactions: Adenosine 5’-triphosphate trisodium salt undergoes various chemical reactions, including hydrolysis, phosphorylation, and oxidation.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of water and enzymes like ATPases, resulting in the formation of adenosine diphosphate and inorganic phosphate.
Phosphorylation: Adenosine 5’-triphosphate can donate its phosphate groups to other molecules in the presence of kinases.
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of reactive oxygen species.
Major Products Formed:
Hydrolysis: Adenosine diphosphate and inorganic phosphate.
Phosphorylation: Various phosphorylated intermediates and adenosine diphosphate.
Oxidation: Reactive oxygen species and oxidized nucleotides.
科学研究应用
Adenosine 5’-triphosphate trisodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions and as a standard in bioluminescent assays.
Biology: It plays a critical role in cellular energy metabolism and is used to study cellular respiration and energy transfer.
Medicine: Adenosine 5’-triphosphate is used in the treatment of certain medical conditions, such as cardiac arrhythmias, and as a diagnostic tool in stress tests.
Industry: It is used in the food industry as a flavor enhancer and in the pharmaceutical industry for drug formulation
作用机制
Adenosine 5’-triphosphate trisodium salt exerts its effects by acting as a primary energy carrier in cells. It transfers energy by hydrolyzing its high-energy phosphate bonds, releasing energy that is used to drive various cellular processes. The compound interacts with molecular targets such as ATPases, kinases, and adenylate cyclase, which are involved in energy metabolism, signal transduction, and cellular regulation .
相似化合物的比较
Adenosine diphosphate (ADP): Similar structure but with two phosphate groups.
Adenosine monophosphate (AMP): Contains only one phosphate group.
Guanosine triphosphate (GTP): Similar structure but with guanine instead of adenine.
Uniqueness: Adenosine 5’-triphosphate trisodium salt is unique due to its role as the primary energy currency in cells. Unlike other nucleotides, it has three phosphate groups, which allows it to store and transfer more energy. Its ability to participate in a wide range of biochemical reactions makes it indispensable for cellular function .
属性
分子式 |
C10H13N5Na3O13P3 |
|---|---|
分子量 |
573.13 g/mol |
IUPAC 名称 |
trisodium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.3Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;/q;3*+1/p-3 |
InChI 键 |
VGTKNLQPBHGQOU-UHFFFAOYSA-K |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[3-(Trifluoromethoxy)phenyl]pyridin-3-amine](/img/structure/B12082194.png)
![7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12082206.png)
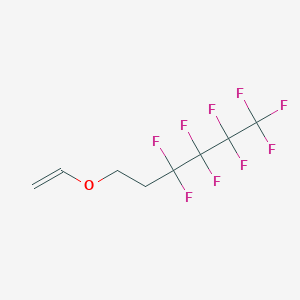
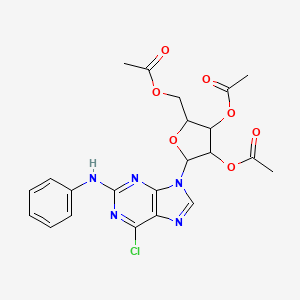

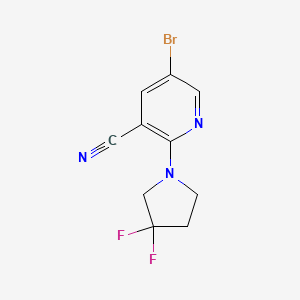
![1-[5-(4-Fluoro-phenyl)-pyridin-2-yl]-ethylamine](/img/structure/B12082233.png)
![[[[(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid](/img/structure/B12082239.png)
![4-[(2-Bromo-3-nitrophenoxy)methyl]piperidine](/img/structure/B12082252.png)
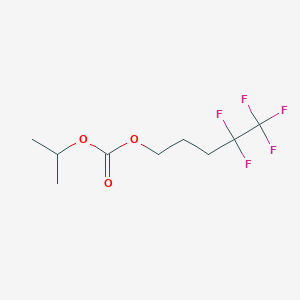
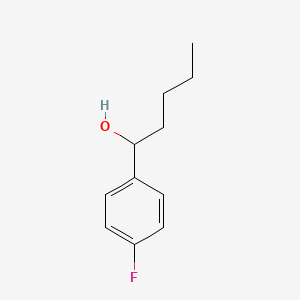
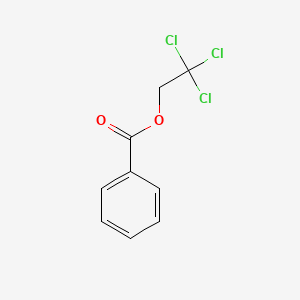
![(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12082275.png)
